molecular formula C7H11N2O9P B1196018 Hydantocidin-5'-phosphate

Hydantocidin-5'-phosphate

Cat. No.: B1196018
M. Wt: 298.14 g/mol
InChI Key: HVXIMXHBUJADCC-GTBMBKLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydantocidin-5’-Phosphate can be synthesized through various methods. One common approach involves the single-electron-transfer reduction of 2a-iodo-compound as a key step . Another method includes the Bucherer–Bergs reaction, which is a multicomponent reaction involving aldehydes or ketones, potassium cyanide, and ammonium carbonate .

Industrial Production Methods: Industrial production of Hydantocidin-5’-Phosphate typically involves fermentation processes using Streptomyces hygroscopicus. The compound is then isolated and purified from the fermentation broth .

Mechanism of Action

Hydantocidin-5’-Phosphate exerts its effects by inhibiting adenylosuccinate synthetase, an enzyme involved in de novo purine synthesis. The compound binds to the feedback regulation site of the enzyme, mimicking the natural feedback regulator adenosine 5’-monophosphate . This inhibition disrupts purine biosynthesis, leading to its herbicidal activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11N2O9P

Molecular Weight

298.14 g/mol

IUPAC Name

[(5S,7R,8S,9R)-8,9-dihydroxy-2,4-dioxo-6-oxa-1,3-diazaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C7H11N2O9P/c10-3-2(1-17-19(14,15)16)18-7(4(3)11)5(12)8-6(13)9-7/h2-4,10-11H,1H2,(H2,14,15,16)(H2,8,9,12,13)/t2-,3-,4-,7+/m1/s1

InChI Key

HVXIMXHBUJADCC-GTBMBKLPSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@]2(O1)C(=O)NC(=O)N2)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C2(O1)C(=O)NC(=O)N2)O)O)OP(=O)(O)O

Synonyms

5'-phosphohydantocidin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.